molecular formula C11H7NO B11915899 8-Hydroxynaphthalene-1-carbonitrile CAS No. 55899-55-3

8-Hydroxynaphthalene-1-carbonitrile

Cat. No.: B11915899
CAS No.: 55899-55-3
M. Wt: 169.18 g/mol
InChI Key: IJRMVHNNIXIBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxynaphthalene-1-carbonitrile is an organic compound that belongs to the naphthalene family It is characterized by a hydroxyl group (-OH) at the 8th position and a nitrile group (-CN) at the 1st position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynaphthalene-1-carbonitrile typically involves the following steps:

    Starting Material: The process begins with naphthalene-1,8-diamine.

    Diazotization: The naphthalene-1,8-diamine undergoes diazotization using isoamyl nitrite in acetic acid and ethanol to form a triazine intermediate.

    Sandmeyer Reaction: The triazine intermediate is then subjected to a Sandmeyer reaction with concentrated hydrochloric acid and copper turnings to produce 8-chloronaphthalen-1-amine.

    Final Step: Another Sandmeyer reaction is performed on 8-chloronaphthalen-1-amine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. These methods often involve the use of palladium-catalyzed cyanation of aryl bromides .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Hydroxynaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 8-Chloronaphthalene-1-carbonitrile
  • 8-Bromonaphthalene-1-carbonitrile
  • 8-Iodonaphthalene-1-carbonitrile
  • Naphthalene-1,8-dicarbonitrile

Comparison: In contrast, similar compounds like 8-chloronaphthalene-1-carbonitrile and 8-bromonaphthalene-1-carbonitrile have halogen atoms instead of the hydroxyl group, leading to different chemical properties and reactivity .

Properties

CAS No.

55899-55-3

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

8-hydroxynaphthalene-1-carbonitrile

InChI

InChI=1S/C11H7NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H

InChI Key

IJRMVHNNIXIBOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.